molecular formula C22H27BrN2O2 B2672552 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-20-0

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Numéro de catalogue: B2672552
Numéro CAS: 1106770-20-0
Poids moléculaire: 431.374
Clé InChI: ZKKRNXJJYNHUFQ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hexahydroimidazoazepine ring system substituted with hydroxy, methoxyphenyl, and p-tolyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroimidazoazepine core, followed by the introduction of the hydroxy, methoxyphenyl, and p-tolyl substituents. Common reagents used in these steps include brominating agents, reducing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the imidazoazepine ring or other functional groups.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromide ion could produce a variety of substituted imidazoazepine derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide involves its interaction with specific molecular targets. For instance, it may act as a calcium channel blocker, inhibiting calcium influx into cells and thereby exerting its effects on smooth muscle relaxation . This mechanism is crucial for its potential use in treating conditions like irritable bowel syndrome.

Comparaison Avec Des Composés Similaires

Activité Biologique

3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and cytotoxic properties against various cancer cell lines.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 1106770-20-0
Molecular Formula C22H27BrN2O2
Molecular Weight 431.4 g/mol

Structural Characteristics

The compound features a hexahydroimidazoazepine ring system with multiple substituents that enhance its biological activity. The presence of hydroxy and methoxy groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the findings from different research efforts:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0
HepG2 (Liver)20.0

These results indicate that the compound exhibits promising anticancer properties, particularly against cervical and lung cancer cell lines.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Studies indicate a significant reduction in cell viability upon treatment with this compound.

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. The presence of the methoxy and hydroxyl groups is believed to enhance solubility and facilitate interaction with cellular targets. Research indicates that modifications to these groups can significantly alter the potency of the compound.

Study 1: Synthesis and Evaluation

In a recent study published in ResearchGate, researchers synthesized various derivatives of this compound and assessed their cytotoxicity against a panel of human cancer cell lines. The study highlighted that specific modifications to the aromatic rings led to enhanced activity against resistant cancer types .

Study 2: Comparative Analysis

Another investigation focused on comparing this compound with other known anticancer agents. It was found that while traditional agents often target specific pathways (e.g., DNA replication), this compound exhibited a broader spectrum of action by affecting multiple cellular processes .

Propriétés

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-17-7-9-18(10-8-17)22(25)16-23(19-11-13-20(26-2)14-12-19)21-6-4-3-5-15-24(21)22;/h7-14,25H,3-6,15-16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRNXJJYNHUFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.